Physicochemical Profiling of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: A Technical Guide for Drug Discovery
Physicochemical Profiling of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide: A Technical Guide for Drug Discovery
Executive Summary
In modern drug discovery, the transition from hit identification to lead optimization is heavily dictated by the physicochemical properties of the foundational building blocks. 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide (CAS: 1156725-92-6) is a highly versatile, low-molecular-weight intermediate frequently utilized in the synthesis of kinase inhibitors and GPCR ligands.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will deconstruct the molecular architecture to understand the causality behind its physicochemical behavior, detail self-validating experimental protocols for property determination, and establish how this molecule behaves in physiological environments.
Structural Deconstruction & Rationale
The utility of this molecule stems from its tripartite architecture, which balances target engagement (pharmacodynamics) with favorable solubility and permeability (pharmacokinetics).
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4-Aminopyrazole Core: The pyrazole ring is a privileged scaffold in medicinal chemistry. The sp2 hybridized nitrogen (N2) acts as a potent hydrogen bond acceptor, while the adjacent primary amine at the 4-position serves as a hydrogen bond donor. This specific topological arrangement is a classic "hinge-binding" motif, designed to anchor into the ATP-binding pocket of kinases.
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Acetamide Linker: The CH2−C(=O)−NH linkage provides a rigid vector that extends the molecule out of the binding pocket while offering additional hydrogen-bonding capacity.
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2-Methoxyethyl Tail: The terminal ether oxygen increases the Topological Polar Surface Area (TPSA) and interacts favorably with solvent water molecules. The flexibility of the ethyl chain minimizes the entropic penalty of binding by allowing the methoxy group to adopt multiple solvent-exposed conformations.
Caption: Structural mapping of the molecule's functional groups to their medicinal chemistry roles.
In Silico Physicochemical Profiling
Before committing to empirical assays, predictive physicochemical profiling is essential. The calculated properties of this molecule suggest a highly hydrophilic, highly soluble fragment ideal for Fragment-Based Drug Discovery (FBDD).
Table 1: Calculated Physicochemical Properties & Implications
| Property | Value | Medicinal Chemistry Implication |
| Molecular Formula | C8H14N4O2 | Low molecular weight (<200 Da) ensures high ligand efficiency (LE). |
| Molecular Weight | 198.22 g/mol | Leaves a substantial "molecular weight budget" for downstream functionalization. |
| TPSA | ~87.1 Ų | Calculated via fragment contributions (Amine: 26.0, Pyrazole N: 22.7, Amide: 29.1, Ether: 9.2). Optimal for oral absorption; moderate BBB penetration. |
| LogP (Calculated) | -0.2 to 0.3 | Highly hydrophilic. Suggests excellent aqueous solubility but potentially limited passive membrane permeability. |
| pKa (Conjugate Acid) | ~4.1 | The 4-aminopyrazole is weakly basic. At physiological pH (7.4), the molecule is >99.9% neutral, meaning LogD ≈ LogP. |
| H-Bond Donors (HBD) | 3 | Sufficient for target anchoring without violating Lipinski's Rule of 5. |
| H-Bond Acceptors (HBA) | 4 | Enhances aqueous solubility; favorable for solvent-exposed vectors. |
| Rotatable Bonds | 6 | Balances conformational flexibility with the entropic penalty upon binding. |
Experimental Methodologies for Physicochemical Validation
To ensure trustworthiness and reproducibility, the theoretical parameters must be validated using robust, self-validating experimental systems. Below are the definitive protocols for assessing the two most critical physicochemical parameters: Kinetic Solubility and Lipophilicity.
Kinetic Aqueous Solubility via Laser Nephelometry
In early-stage drug discovery, kinetic solubility is preferred over thermodynamic solubility because it mimics the rapid dilution of DMSO stock solutions into aqueous biological assays. We utilize [1], a technique that measures forward-scattered light from insoluble particulates, allowing for rapid, label-free detection directly in microtiter plates.
Step-by-Step Protocol:
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Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.
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Serial Dilution: Dispense the stock into a 96-well plate containing Phosphate-Buffered Saline (PBS, pH 7.4). Create a concentration gradient (e.g., 10 µM to 500 µM). Critical Causality: The final DMSO concentration must be strictly maintained at ≤ 1.0% v/v to prevent artificial solubilization of the compound.
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Incubation: Seal the plate and incubate at 25°C for 2 hours on a plate shaker (300 rpm). This allows supersaturated solutions to precipitate.
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Nephelometric Detection: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar). The laser (632.8 nm) passes through the solution; soluble wells transmit light, while precipitated particles scatter light at a 90° angle into the detector.
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Data Analysis: Plot the scattering intensity (Relative Nephelometry Units, RNU) against compound concentration. The kinetic solubility limit is identified as the inflection point where scattering intensity sharply deviates from the baseline.
Lipophilicity (LogD7.4) via the Shake-Flask Method
While HPLC retention time can estimate lipophilicity, the [2] remains the gold standard for determining the true thermodynamic partition coefficient. Because the molecule contains an ionizable amine, we measure the Distribution Coefficient (LogD) at pH 7.4 rather than LogP.
Step-by-Step Protocol:
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Phase Saturation: Vigorously stir equal volumes of n-octanol and PBS (pH 7.4) for 24 hours at 25°C to mutually saturate the phases.
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Sample Spiking: Dissolve the compound in the aqueous PBS phase to a concentration of 100 µM. Critical Causality: For hydrophilic compounds (expected LogD < 1), starting in the aqueous phase prevents the formation of octanol microdroplets that can artificially inflate the aqueous concentration reading.
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Equilibration: Transfer equal volumes (e.g., 5 mL) of the spiked aqueous phase and saturated octanol into a glass vial. Shake mechanically at 25°C for 24 hours to achieve thermodynamic equilibrium.
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Phase Separation: Centrifuge the vials at 3,000 x g for 15 minutes to completely resolve any micro-emulsions at the interface.
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Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the compound concentration in each phase using LC-MS/MS against a standard calibration curve.
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Calculation: Calculate LogD7.4 using the equation: LogD7.4=Log10([Drug]octanol/[Drug]aqueous) .
Caption: Step-by-step Shake-Flask methodology for determining the LogD7.4 partition coefficient.
Chemical Stability and Reactivity Profile
Understanding the chemical stability of 2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is critical for both storage and its subsequent use in synthetic workflows.
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Primary Amine Reactivity: The 4-amino group is the most reactive site on the molecule. It is highly susceptible to electrophilic addition (e.g., acylation with acid chlorides or reductive amination with aldehydes) to build larger API structures. However, this also means it is susceptible to oxidation by atmospheric oxygen or hepatic CYP450 enzymes (forming hydroxylamines or nitroso species) if left unprotected in biological systems.
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Amide Bond Stability: The acetamide linker is generally stable under physiological conditions. However, under extreme aqueous pH (< 2 or > 12) or in the presence of specific amidases, it can undergo hydrolysis, cleaving the molecule into 2-(4-amino-1H-pyrazol-1-yl)acetic acid and 2-methoxyethan-1-amine.
Caption: Primary reactivity and degradation pathways of the target molecule under biological conditions.
Conclusion
2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide is a highly optimized chemical building block. Its physicochemical profile—characterized by low lipophilicity, high aqueous solubility, and a high topological polar surface area—makes it an ideal starting material for aqueous-based biological assays [3]. By employing rigorous, self-validating protocols like Nephelometry and Shake-Flask LC-MS, researchers can accurately map its pharmacokinetic potential before integrating it into complex macromolecular drug candidates.
References
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Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Analytical Chemistry - ACS Publications URL:[Link]
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Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method OECD Guidelines for the Testing of Chemicals, Section 1 URL:[Link]
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2-(4-amino-1H-pyrazol-1-yl)-N-(2-methoxyethyl)acetamide Product Detail (CAS: 1156725-92-6) Thoreauchem Database URL:[Link]
